molecular formula C24H35N3O3S B2359724 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 892744-95-5

2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2359724
CAS No.: 892744-95-5
M. Wt: 445.62
InChI Key: MVNIGXFTFPYGLC-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule. It contains a morpholine ring, which is a common structural motif in many pharmaceuticals and biologically active compounds . The molecule also contains an indole ring, which is a key component in many natural products and pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Polycyclic Meridianin Analogues : A related compound, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, was utilized to create polycyclic meridianin analogues, showcasing the potential of similar compounds in synthesizing new chemical structures (Časar et al., 2005).

  • Antimicrobial and Hemolytic Activity : Another analogous compound, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrated significant antimicrobial activity, suggesting similar compounds may also exhibit these properties (Gul et al., 2017).

  • Antifungal Agents : Related compounds, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, were identified as effective antifungal agents, indicating potential antifungal applications for similar compounds (Bardiot et al., 2015).

  • Organic Solar Cell Applications : Research on carboxylated cyanine dyes, containing elements similar to the query compound, showed potential for improving photoelectric conversion efficiency in dye-sensitized solar cells (Wu et al., 2009).

Pharmacological Applications

  • Anticancer Activity : Piperazine-2,6-dione derivatives, related to the query compound, were evaluated for their anticancer activity, suggesting possible applications in cancer treatment (Kumar et al., 2013).

  • PI3Kδ Inhibitor in Pharmacology : GSK2292767A, structurally similar to the query compound, acted as an inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, hinting at potential uses in respiratory diseases (Begg et al., 2019).

  • Anticonvulsant Agents : S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, similar to the query compound, were synthesized as potential anticonvulsants, indicating possible applications in treating convulsive disorders (Severina et al., 2020).

Properties

IUPAC Name

2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O3S/c1-16(2)27(17(3)4)23(28)14-25-13-22(20-9-7-8-10-21(20)25)31-15-24(29)26-11-18(5)30-19(6)12-26/h7-10,13,16-19H,11-12,14-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNIGXFTFPYGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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